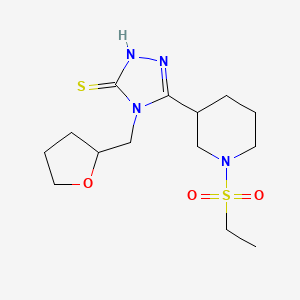![molecular formula C19H18N4O2 B2866822 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline CAS No. 2034301-18-1](/img/structure/B2866822.png)
2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methanone bridge, with a pyridin-4-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Linking the Quinoxaline and Piperidine: The quinoxaline core is then linked to the piperidine ring via a methanone bridge, often using reagents like acyl chlorides or anhydrides.
Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoxaline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, thereby modulating signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline: shares structural similarities with other quinoxaline derivatives and piperidine-containing compounds.
Pyrazolopyridine derivatives: These compounds also feature heterocyclic cores and are investigated for similar applications in medicinal chemistry.
Uniqueness
- The unique combination of the quinoxaline core, piperidine ring, and pyridin-4-yloxy group in this compound provides distinct chemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(18-13-21-16-3-1-2-4-17(16)22-18)23-11-7-15(8-12-23)25-14-5-9-20-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTVWBPZREIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2866740.png)
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
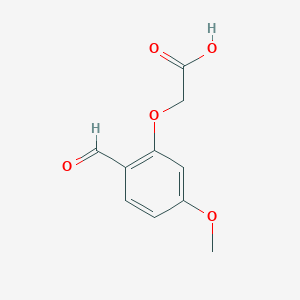
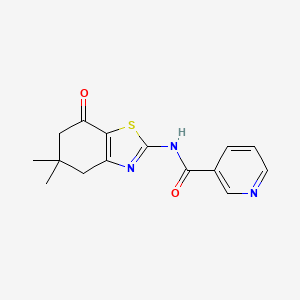
![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
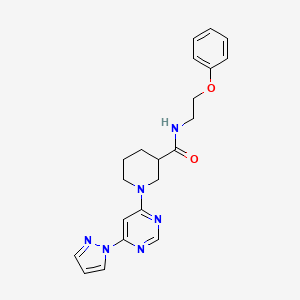
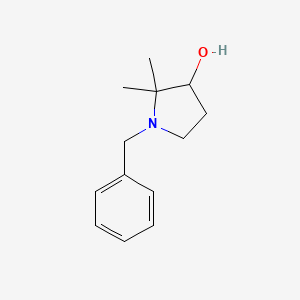


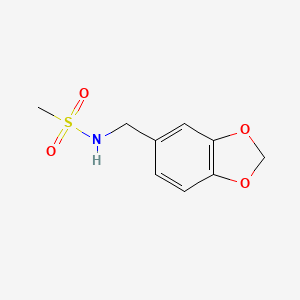
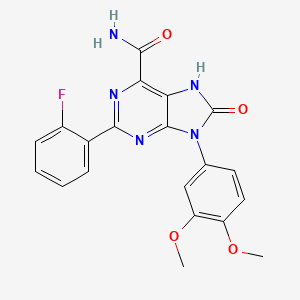
![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)
